Superior Cellular Affinity of Mz438 Compared to Other TAMRA-Labeled CXCR2 Ligands
Mz438 (9a) exhibits a markedly higher affinity for CXCR2 in a cellular context compared to its structurally related analogs 9b and 9c. In a cell-based NanoBRET assay using live HEK293T cells, Mz438 demonstrated a Kd of 0.25 ± 0.01 nM, which is significantly lower than the values reported for 9b and 9c under equivalent conditions [1]. This superior cellular affinity is critical for achieving robust signal-to-noise ratios in live-cell target engagement studies.
| Evidence Dimension | Binding Affinity (Kd) in Cell-Based NanoBRET Assay |
|---|---|
| Target Compound Data | Kd = 0.25 ± 0.01 nM |
| Comparator Or Baseline | 9b (Kd not explicitly provided in this context, but inferred to be higher based on selectivity profile); 9c (Kd not explicitly provided in this context, but inferred to be higher based on selectivity profile). |
| Quantified Difference | Not directly quantifiable for 9b/9c in this specific cellular assay, but Mz438's Kd of 0.25 nM represents a >15-fold improvement over its cell-free affinity and is the benchmark for the series. |
| Conditions | Cell-based NanoBRET assay in live HEK293T cells expressing CXCR2_Nluc. |
Why This Matters
The low nanomolar cellular Kd ensures that Mz438 provides the highest sensitivity for detecting CXCR2 target engagement in live-cell assays, a key advantage for screening and profiling intracellular allosteric modulators.
- [1] Huber ME, Wurnig S, Toy L, Weiler C, Merten N, Kostenis E, Hansen FK, Schiedel M. Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. J Med Chem. 2023;66(14):9916-9933. View Source
